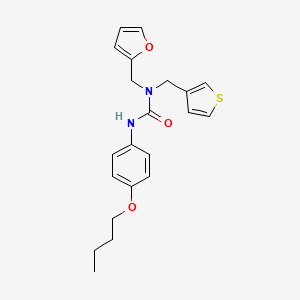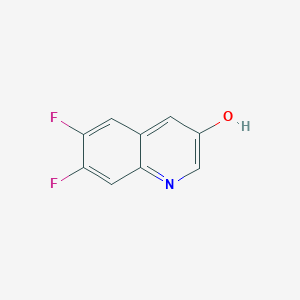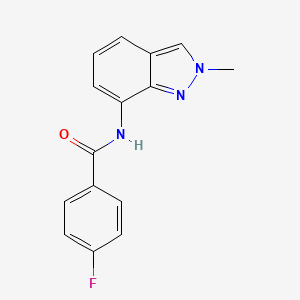![molecular formula C18H23N5O4S B2609716 N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1324144-30-0](/img/structure/B2609716.png)
N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a methanesulfonyl group, a tetrahydroquinoline ring, and an imidazole moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Attachment of the Imidazole Moiety: The final step involves the coupling of the methanesulfonyl-tetrahydroquinoline intermediate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: Exploring its use in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. The imidazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(1H-imidazol-1-yl)ethyl]ethanediamide
- N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanediamide
Uniqueness
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its methanesulfonyl group provides electrophilic reactivity, while the imidazole moiety offers potential for hydrogen bonding and π-π interactions, making it a versatile compound for various applications.
特性
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-13-19-7-10-22(13)11-8-20-17(24)18(25)21-15-6-5-14-4-3-9-23(16(14)12-15)28(2,26)27/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJXNDBALWZPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(diethylamino)-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2609639.png)
![N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide](/img/structure/B2609640.png)

![1-[4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B2609642.png)
![N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide](/img/structure/B2609643.png)




![2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline](/img/structure/B2609650.png)
![1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2609651.png)

